

4-Chloro-8-fluoroquinazoline: A Technical Overview for Chemical Researchers

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Compound of Interest

Compound Name: 4-Chloro-8-fluoroquinazoline

Cat. No.: B179695

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For researchers, scientists, and professionals in drug development, **4-Chloro-8-fluoroquinazoline** stands as a key heterocyclic intermediate. Its utility in the synthesis of a variety of biologically active molecules positions it as a compound of significant interest. This technical guide provides an overview of its commercial availability, key chemical properties, and insights into its synthesis and quality control.

Commercial Availability and Supplier Specifications

4-Chloro-8-fluoroquinazoline is available from a number of commercial suppliers catering to the research and development sector. The compound is typically offered in various quantities, with purity specifications generally meeting the requirements for advanced chemical synthesis. Researchers can source this intermediate from suppliers such as MolCore, BLD Pharm, Sunway Pharm Ltd., ECHO CHEMICAL CO., LTD., CymitQuimica, and CP Lab Safety. While specific impurity profiles are not always detailed in publicly available product descriptions, typical purities are in the range of 95% to 97%. For exacting applications, direct inquiry with the suppliers for certificates of analysis is recommended.

A summary of key product specifications from various suppliers is presented below:

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity
Various	124429-27-2	C ₈ H ₄ ClFN ₂	182.58	≥95% - 97%

Synthesis of 4-Chloro-8-fluoroquinazoline

The synthesis of **4-Chloro-8-fluoroquinazoline** typically follows a two-step pathway, beginning with the cyclization of a substituted anthranilic acid to form the corresponding quinazolinone, followed by a chlorination step. A representative synthetic workflow is outlined below.

A general synthetic workflow for **4-Chloro-8-fluoroquinazoline**.

Experimental Protocol: Synthesis of 8-Fluoroquinazolin-4(3H)-one

While a specific, detailed protocol for the synthesis of **4-Chloro-8-fluoroquinazoline** from commercially available starting materials is not readily found in peer-reviewed literature, a general procedure can be inferred from the synthesis of analogous quinazolinones.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-3-fluorobenzoic acid with an excess of formamide.
- **Heating:** The reaction mixture is heated to a temperature typically ranging from 150-180 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature and poured into cold water or an ice bath to precipitate the product.
- **Isolation and Purification:** The resulting solid is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid to yield 8-fluoroquinazolin-4(3H)-one.

Experimental Protocol: Chlorination of 8-Fluoroquinazolin-4(3H)-one

The conversion of the quinazolinone to the corresponding 4-chloro derivative is a standard transformation in heterocyclic chemistry.

- **Reaction Setup:** In a fume hood, a mixture of 8-fluoroquinazolin-4(3H)-one and a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a

catalytic amount of N,N-dimethylformamide (DMF), is prepared in a round-bottom flask equipped with a reflux condenser.

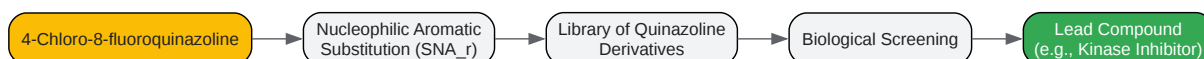
- **Heating:** The reaction mixture is heated to reflux and maintained at this temperature until the reaction is complete, as indicated by TLC analysis.
- **Work-up:** After cooling to room temperature, the excess chlorinating agent is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.
- **Isolation and Purification:** The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude **4-Chloro-8-fluoroquinazoline** can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Quality Control and Analytical Methods

The purity and identity of **4-Chloro-8-fluoroquinazoline** are critical for its use in subsequent synthetic steps. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of **4-Chloro-8-fluoroquinazoline**. A typical analytical workflow is depicted below.



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